Chlorcyclamide

Sulfonylurea Hypoglycemic activity Comparative pharmacology

First-generation sulfonylurea SAR studies lack an intermediate-potency probe bridging weak Tolbutamide (4-6 h) and potent Chlorpropamide (24-48 h). Chlorcyclamide (26% glucose reduction at 200 mg/kg in rabbits) fills this gap with a quantifiably distinct pharmacological signature. • Cyclohexenyl moiety confers unique LogP, solubility & H-bonding capacity vs. saturated cyclohexyl analogs-critical for mapping SUR1 hydrophobic cavity steric/electronic tolerance. • Validated IR spectrophotometric differentiation from Cyclamide, Chlorpropamide & Butamide supports analytical method development (HPLC, LC-MS, FTIR). • Divergent hepatic glycogen deposition vs. Chlorpropamide enables extra-pancreatic metabolic probing beyond canonical β-cell action. Supplied with Certificate of Analysis; quote-based procurement with global shipping.

Molecular Formula C13H15ClN2O3S
Molecular Weight 314.79 g/mol
CAS No. 19523-45-6
Cat. No. B090892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclamide
CAS19523-45-6
Synonymschlorcyclamide
chlorcyclamide monosodium salt
Molecular FormulaC13H15ClN2O3S
Molecular Weight314.79 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17)
InChIKeyFYXGVXFKJXCRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorcyclamide: First-Generation Sulfonylurea


Chlorcyclamide (CAS 19523-45-6) is a first-generation sulfonylurea hypoglycemic agent belonging to the benzenesulfonamide class, with molecular formula C₁₃H₁₅ClN₂O₃S and molecular weight 314.79 g/mol [1][2]. Structurally, it comprises a 4-chlorophenylsulfonyl moiety linked via a urea bridge to a 2-cyclohexen-1-yl substituent, distinguishing it from both the saturated cyclohexyl analog (Cyclamide) and the propyl-substituted analog (Chlorpropamide) . Chlorcyclamide is primarily employed as a reference compound and pharmacological probe for investigating sulfonylurea structure-activity relationships, insulin secretagogue mechanisms, and experimental diabetes research .

Sulfonylurea SAR and pharmacophore mapping
Insulin secretagogue and KATP channel mechanism studies
Analytical reference standard for identity confirmation

Chlorcyclamide: Why Substitution Is Unjustified


First-generation sulfonylureas exhibit divergent pharmacodynamic and pharmacokinetic profiles despite shared receptor targets (SUR1/Kir6.2). Chlorpropamide demonstrates the longest half-life (24–48 hours) and highest hypoglycemia risk in the class, whereas Tolbutamide exhibits the weakest potency and shortest duration (4–6 hours) [1][2]. Chlorcyclamide occupies a distinct intermediate position: comparative animal studies reveal that its hypoglycemic magnitude and tissue glycogen deposition kinetics differ significantly from both Chlorpropamide and Butamide, precluding dose-equivalent substitution without altering experimental outcomes [3]. Furthermore, the cyclohexenyl moiety of Chlorcyclamide confers unique physicochemical properties—including LogP, aqueous solubility, and hydrogen-bonding capacity—that directly influence membrane permeability, formulation behavior, and receptor binding kinetics relative to saturated or linear-chain analogs [4].

Pharmacodynamic divergence
Glucose-response magnitude and duration vary across first-generation sulfonylureas; dose-equivalent substitution may alter experimental outcomes.
Tissue metabolism mismatch
Hepatic glycogen deposition kinetics differ qualitatively between Chlorcyclamide and Chlorpropamide, limiting direct interchangeability in tissue studies.
Structural substituent sensitivity
Unsaturated cyclohexenyl moiety versus saturated cyclohexyl or linear alkyl chains alters LogP, membrane permeability, and receptor fit.

Chlorcyclamide: Differentiation from Analogs


Blood Glucose Reduction vs. Other Sulfonylureas

In a 1960 head-to-head comparative study, normal rabbits were administered a single oral dose of 200 mg/kg of each sulfonylurea compound. Chlorcyclamide reduced blood glucose levels by 26%, exceeding both Cyclamide (19%) and Butamide (20%) in hypoglycemic magnitude, though falling short of Chlorpropamide (33%) under identical dosing conditions [1]. This rank-order potency differentiation establishes Chlorcyclamide as an intermediate-efficacy agent within the first-generation sulfonylurea series, making it a valuable reference compound for dose-response calibration studies where neither weak (Tolbutamide/Butamide) nor strong (Chlorpropamide) extremes are appropriate.

Glucose reduction rank
Head-to-head
26% reduction (Cyclamide 19%, Butamide 20%, Chlorpropamide 33%)
Supports intermediate-activity reference compound selection
Rabbit model; single oral 200 mg/kg
Sulfonylurea Hypoglycemic activity Comparative pharmacology Experimental diabetes

Hepatic Glycogen Deposition vs. Chlorpropamide

In a direct comparative study examining tissue glycogen content following sulfonylurea administration, Chlorcyclamide exhibited a distinct pattern of hepatic glycogen deposition that differed qualitatively from Chlorpropamide. While both compounds were administered under identical experimental conditions, the magnitude and temporal kinetics of liver glycogen accumulation following Chlorcyclamide treatment did not mirror those observed with Chlorpropamide, indicating compound-specific effects on hepatic carbohydrate metabolism beyond simple insulinotropic activity [1]. This tissue-level differentiation suggests that Chlorcyclamide may engage distinct metabolic or signaling pathways in hepatocytes relative to its chlorinated analog.

Hepatic glycogen pattern
Head-to-head
Qualitatively distinct from Chlorpropamide
Tissue-level metabolic divergence; not interchangeable
Rabbit liver; multiple timepoints
Glycogen metabolism Hepatic pharmacology Sulfonylurea Tissue-specific effects

Structural Basis: Cyclohexenyl vs. Cyclohexyl Substituents

Chlorcyclamide contains a unique cyclohexenyl substituent (C=CCCC ring with double bond) attached to the urea nitrogen, whereas Cyclamide bears a fully saturated cyclohexyl group and Chlorpropamide bears an n-propyl chain [1][2]. This structural divergence correlates directly with the observed 7% differential in hypoglycemic activity between Chlorcyclamide (26% reduction) and Cyclamide (19% reduction) [3]. The unsaturated cyclohexenyl moiety alters both steric bulk and electronic distribution at the urea pharmacophore, affecting receptor binding conformation, membrane permeability (predicted LogP of 3.08 for Chlorcyclamide), and metabolic stability relative to saturated or linear-chain analogs .

Cyclohexenyl substituent
Class-level
Unsaturated C6 ring; LogP ≈ 3.08
Structural basis for activity divergence
Predicted properties; SAR inference
Structure-activity relationship Sulfonylurea SAR Molecular design Pharmacophore

IR Spectrophotometric Differentiation from Analogs

An IR spectrophotometric method was specifically developed and validated in 1980 to quantitatively differentiate and determine Chlorcyclamide from its closest structural analogs, including Cyclamide, Chlorpropamide, and Butamide [1]. The method exploits the distinct IR absorption profiles conferred by the cyclohexenyl moiety of Chlorcyclamide, which produces unique vibrational signatures in the C=C stretching region (~1650 cm⁻¹) and urea carbonyl region (~1700 cm⁻¹) that are absent or shifted in saturated (cyclohexyl) or linear-chain (propyl, butyl) analogs. This analytical differentiation enables precise identity confirmation and purity assessment in procurement and quality control workflows, ensuring that Chlorcyclamide is not inadvertently substituted with structurally similar but pharmacologically distinct sulfonylureas.

IR spectrophotometric ID
Head-to-head
Validated method discriminates 4 sulfonylureas
Enables identity confirmation in QC
C=C and carbonyl vibrational signatures
Analytical chemistry IR spectroscopy Quality control Compound identification

Physicochemical Profile vs. First-Generation Analogs

Chlorcyclamide exhibits distinct physicochemical properties compared to other first-generation sulfonylureas, influencing its behavior in formulation and biological systems. Predicted LogP (octanol-water partition coefficient) for Chlorcyclamide is approximately 3.08 (estimated via KOWWIN) , positioning it intermediate between the more lipophilic Chlorpropamide (LogP ~2.5–3.0) and more hydrophilic Tolbutamide (LogP ~2.3). The estimated aqueous solubility at 25°C is 23.35 mg/L , and the polar surface area is 84 Ų with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. These parameters directly affect membrane permeability, in vitro dissolution characteristics, and compatibility with standard formulation vehicles (e.g., DMSO solubility, recommended storage at -20°C for powder stability up to 3 years) .

Physicochemical profile
Class-level
LogP 3.08; Aq. solubility 23.35 mg/L
Informs formulation and assay solvent choice
Predicted; DMSO solubility recommended
Physicochemical characterization LogP Solubility Formulation development

Chlorcyclamide: Validated Research Applications


Sulfonylurea SAR and Pharmacophore Mapping

Chlorcyclamide serves as a key comparator in SAR investigations examining how cyclohexenyl versus cyclohexyl versus linear alkyl substituents at the urea nitrogen influence hypoglycemic potency, receptor binding conformation, and metabolic stability. The 7% differential in glucose reduction between Chlorcyclamide (26%) and Cyclamide (19%) provides a quantifiable SAR data point for computational modeling and pharmacophore refinement [1]. Researchers investigating SUR1 binding pocket topography or designing next-generation insulin secretagogues can employ Chlorcyclamide to probe the steric and electronic tolerance of the receptor's hydrophobic cavity [2].

Tissue Glycogen Metabolism and Hepatic Pharmacology

The documented divergence in hepatic glycogen deposition patterns between Chlorcyclamide and Chlorpropamide [1] makes Chlorcyclamide a valuable probe compound for investigating tissue-specific metabolic effects of sulfonylureas beyond canonical pancreatic β-cell insulinotropic action. Studies examining hepatic glucose handling, glycogen synthase/phosphorylase regulation, or extra-pancreatic sulfonylurea receptor function can utilize Chlorcyclamide to generate distinct metabolic signatures for comparative analysis against Chlorpropamide, Tolbutamide, or second-generation agents.

Analytical Method Development & QC Reference Standard

The validated IR spectrophotometric method for differentiating Chlorcyclamide from Cyclamide, Chlorpropamide, and Butamide [1] positions Chlorcyclamide as a reference standard for developing and validating analytical methods (HPLC, LC-MS, FTIR) aimed at distinguishing structurally similar sulfonylureas in complex matrices. Quality control laboratories and forensic analytical groups can procure Chlorcyclamide as a certified reference material for identity confirmation, impurity profiling, or counterfeit pharmaceutical detection involving first-generation sulfonylurea products.

Experimental Diabetes & Insulin Secretion Studies

As an intermediate-potency first-generation sulfonylurea with a well-characterized hypoglycemic profile (26% glucose reduction at 200 mg/kg in rabbits) [1], Chlorcyclamide is suitable for non-clinical mechanistic studies of insulin secretion, KATP channel pharmacology, and β-cell function. Its intermediate activity between weak agents (Tolbutamide/Butamide) and strong agents (Chlorpropamide) provides a useful reference point for calibrating in vitro and in vivo assays of insulinotropic response, glucose-stimulated insulin secretion (GSIS), and sulfonylurea receptor (SUR1) functional characterization [2].

Application
Selection Property
Validation Focus
Sulfonylurea SAR & pharmacophore studies
Cyclohexenyl substituent vs. saturated/linear analogs
Glucose-reduction potency ranking and SAR integration
Hepatic glycogen metabolism studies
Compound-specific glycogen deposition kinetics
Tissue-level metabolic divergence vs. Chlorpropamide
Analytical QC & method development
IR spectrophotometric differentiation profile
Identity confirmation and purity in presence of analogs
Insulin secretion & KATP channel research
Intermediate insulinotropic activity profile
Calibration of insulinotropic response assays

Technical Documentation Hub

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36 linked technical documents
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